3-Methylnonanenitrile

Catalog No.
S13136773
CAS No.
42144-33-2
M.F
C10H19N
M. Wt
153.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methylnonanenitrile

CAS Number

42144-33-2

Product Name

3-Methylnonanenitrile

IUPAC Name

3-methylnonanenitrile

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

InChI

InChI=1S/C10H19N/c1-3-4-5-6-7-10(2)8-9-11/h10H,3-8H2,1-2H3

InChI Key

FKZSSFLBNYYIDS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)CC#N

3-Methylnonanenitrile is an organic compound characterized by a nitrile functional group attached to a nonane backbone with a methyl substituent at the third carbon position. Its chemical formula is C10H19NC_{10}H_{19}N, and it has a molecular weight of approximately 165.27 g/mol. The structure includes a long carbon chain, which contributes to its physical properties and potential applications in various fields, including organic synthesis and materials science.

Typical for nitriles, including:

  • Hydrolysis: This reaction converts the nitrile group into a carboxylic acid, typically under acidic or basic conditions.
  • Reduction: The nitrile can be reduced to form primary amines using reagents such as lithium aluminum hydride or catalytic hydrogenation.
  • Substitution Reactions: The nitrile can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

These reactions highlight the versatility of 3-methylnonanenitrile in synthetic chemistry.

Research on the biological activity of 3-methylnonanenitrile is limited, but compounds with similar structures often exhibit various biological properties. Nitriles can interact with biological systems, potentially affecting enzyme activities or serving as precursors for bioactive molecules. Some studies suggest that nitriles may have antimicrobial properties, although specific research on 3-methylnonanenitrile is necessary to confirm any biological effects.

Several synthetic routes can be employed to produce 3-methylnonanenitrile:

  • Nitration of Nonane: Starting from nonane, a nitration reaction can introduce the nitrile group.
  • Alkylation of Nitriles: Using appropriate alkyl halides in the presence of a base can yield 3-methylnonanenitrile from simpler nitriles.
  • Carbon Chain Elongation: Utilizing methods such as the Grignard reaction or other coupling techniques can extend carbon chains to form the desired compound.

These methods highlight the compound's accessibility for research and industrial applications.

3-Methylnonanenitrile has potential applications in various fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Material Science: The compound may be used in developing polymers or other materials due to its structural properties.
  • Pharmaceuticals: As a building block, it could contribute to designing new drugs or therapeutic agents.

The versatility of 3-methylnonanenitrile makes it valuable across multiple sectors.

While specific interaction studies on 3-methylnonanenitrile are sparse, compounds with similar structures often undergo interactions with enzymes and receptors in biological systems. Investigating these interactions could reveal potential therapeutic uses or toxicity profiles. Understanding how this compound interacts with biological macromolecules will be crucial for assessing its safety and efficacy in applications.

Several compounds share structural similarities with 3-methylnonanenitrile. Here are some notable examples:

Compound NameStructureKey Differences
2-MethylhexanenitrileNitrile on a hexane backboneShorter carbon chain
4-MethylpentanenitrileNitrile on a pentane backboneDifferent methyl position
NonanenitrileStraight-chain nitrile without methyl groupLacks branching

These compounds are structurally related but differ in their specific properties and reactivity patterns, highlighting the uniqueness of 3-methylnonanenitrile within this context.

XLogP3

4

Hydrogen Bond Acceptor Count

1

Exact Mass

153.151749610 g/mol

Monoisotopic Mass

153.151749610 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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